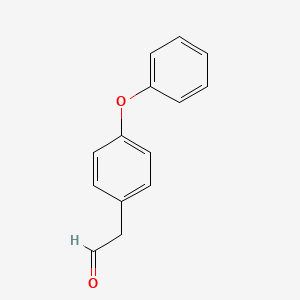

2-(4-苯氧基苯基)乙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “2-(4-phenoxyphenyl)acetaldehyde” were not found, aldehydes and ketones can be synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Brady’s test for aldehydes and ketones can be used to identify these compounds .

Molecular Structure Analysis

The molecular formula of “2-(4-phenoxyphenyl)acetaldehyde” is C14H12O2 . The carbon-to-oxygen double bond in aldehydes and ketones is quite polar, more polar than a carbon-to-oxygen single bond .

Chemical Reactions Analysis

Aldehydes and ketones can react with 2,4-dinitrophenylhydrazine to form solid derivatives . This reaction does not occur with alcohols .

Physical and Chemical Properties Analysis

Aldehydes and ketones, including “2-(4-phenoxyphenyl)acetaldehyde”, have boiling points higher than those of ethers and alkanes of similar molar masses but lower than those of comparable alcohols . They are soluble in water, and as the carbon chain increases in length, solubility in water decreases .

科学研究应用

在帕金森症和神经毒性中的作用

2-(4-苯氧基苯基)乙醛已在神经毒性和帕金森症的背景下进行了探索。研究表明,乙醛增强了神经毒素在小鼠中诱发的帕金森症,特别损害了黑质纹状体多巴胺能通路。这种增强是通过二乙基二硫代氨基甲酸酯、二烯丙基硫和苯异硫氰酸酯等化合物抑制CYP450 2E1同工酶介导的。有趣的是,CYP 2E1敲除小鼠与野生型动物相比,神经毒素诱导的损伤减少,这表明CYP 2E1和乙醛在增加多巴胺能神经元对毒性事件的敏感性方面发挥了作用。这表明乙醇和双硫仑等物质可能导致人类的毒性帕金森症,靶向基底神经节。此外,最近的研究表明,CYP 2E1的表观遗传变异与帕金森病的易感性有关,强化了环境毒素和神经退行性疾病之间的联系 (Vaglini等人,2013)。

酒精的生理和病理作用

乙醛是2-(4-苯氧基苯基)乙醛的近亲,是乙醇的主要代谢产物,在酒精消耗的生理和病理作用中起着重要作用。酒精中毒期间乙醛水平升高会导致各种症状,如血管扩张、心率加快、血压降低以及口干或喉咙痛的感觉。它也有助于多种形式的癌症、肝硬化、脑损伤、心肌病、胰腺炎和胎儿酒精综合征的发展。乙醛的厌恶和强化作用之间的平衡决定了与酒精消耗相关的个体行为和病理结果 (Eriksson,2001)。

对乙醛毒性的保护作用

研究调查了抗坏血酸和硫化合物等化合物对乙醛毒性的保护作用,这在酗酒和吸烟中很常见。这些化合物对大鼠的乙醛诱导的麻醉和致死性表现出显着的保护作用。抗坏血酸、半胱氨酸和硫胺素盐酸盐的组合提供了几乎完全的保护,表明了建立对酗酒和吸烟引起的慢性乙醛毒性的自然保护的潜在途径 (Sprince等人,1975)。

作用机制

Target of Action

It’s known that aldehydes can interact with various biological molecules due to their high reactivity

Mode of Action

They can form adducts with DNA, proteins, and lipids, which may alter the function of these molecules .

Biochemical Pathways

For instance, they can be involved in the formation of acetals, which are stable and lack reactivity in neutral to strongly basic environments . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound’s lipophilicity and water solubility suggest that it could be absorbed and distributed in the body

Result of Action

For instance, they can cause oxidative stress, protein dysfunction, and DNA damage

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Phenoxyphenyl)acetaldehyde. For instance, the presence of other reactive species, pH, and temperature can affect the reactivity and stability of aldehydes . Moreover, the compound’s action can be influenced by its concentration and the presence of its targets in the environment .

安全和危害

生化分析

Biochemical Properties

They can form adducts with DNA, leading to mutations and chromosomal damage

Cellular Effects

Studies on acetaldehyde, a related compound, have shown that it can cause significant cytotoxicity, increase reactive oxygen species (ROS) levels, and cause DNA damage in cells

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of (4-Phenoxyphenyl)acetaldehyde in animal models . Future studies should investigate how the effects of this compound vary with different dosages in animal models.

Subcellular Localization

Tools such as LOCALIZER and DeepLoc 2.0 can be used to predict the subcellular localization of proteins

属性

IUPAC Name |

2-(4-phenoxyphenyl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEFWLAWEUALNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629177 |

Source

|

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109330-01-0, 202825-61-4 |

Source

|

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenoxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。